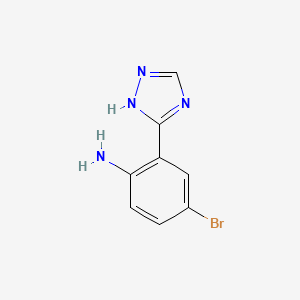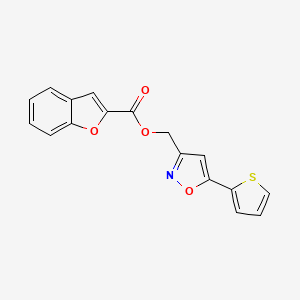
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate” is a chemical compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC(=O)c1cc(on1)-c2cccs2 . This indicates that the compound contains a methyl ester group (COC=O), an isoxazole ring (c1cc(on1)), and a thiophene ring (c2cccs2). The exact 3D structure can be visualized using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 209.22 and an empirical formula of C9H7NO3S . The compound is a solid at room temperature . Its solubility and other properties can be predicted using various computational tools .Applications De Recherche Scientifique
Synthetic Chemistry and Material Science
Synthesis and Characterization of Novel Compounds : The synthesis and characterization of novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been explored for their potential applications in various domains, such as antimicrobial screening. These compounds exhibit significant yields and have been characterized using spectral studies, highlighting their relevance in developing new chemical entities with potential biological activities (Idrees et al., 2020).
Electrochromic Properties : Research into the synthesis of novel copolymers containing carbazole and their electrochromic properties has been conducted. These studies involve the creation of compounds and polymers with potential applications in smart windows, displays, and other electrochromic devices. The structural characterization and performance evaluation of these materials provide insights into their practical applications (Aydın & Kaya, 2013).
Antimicrobial Applications
- Antimicrobial Screening : The development and antimicrobial screening of compounds, such as pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety, have been a focus of research. These studies aim to evaluate the potential of these compounds as antimicrobial agents against various pathogenic bacteria and fungi, contributing to the search for new therapeutic options (Siddiqui et al., 2013).
Pharmaceutical Research
Antitumor Agents : The synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been explored for their potential as anti-tumor agents. These compounds have shown promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating their potential in cancer therapy (Gomha et al., 2016).
Polymer Solar Cells : Research into the design and synthesis of alternating copolymers for high-efficiency polymer solar cells highlights the application of such compounds in renewable energy technologies. The development of copolymers with improved packing and electrochromic properties can significantly impact the efficiency of solar energy conversion (Qin et al., 2009).
Propriétés
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S/c19-17(15-8-11-4-1-2-5-13(11)21-15)20-10-12-9-14(22-18-12)16-6-3-7-23-16/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJRVJLIGHHJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2467738.png)
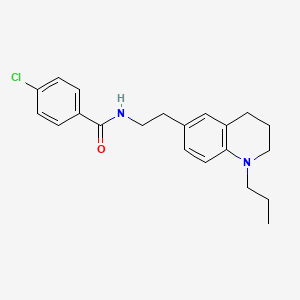
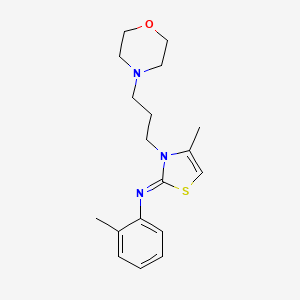
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2467743.png)
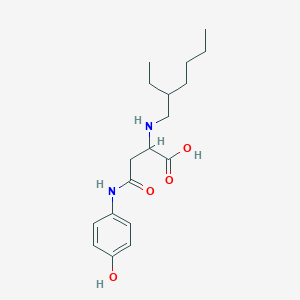
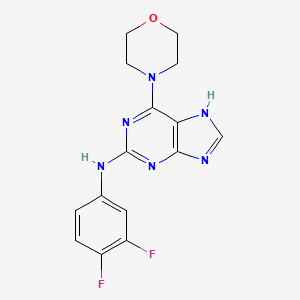
![6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2467748.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2467750.png)
![7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2467751.png)
![3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467753.png)
![1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2467755.png)
![N-(2-Methoxy-2-thiophen-3-ylethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2467756.png)
